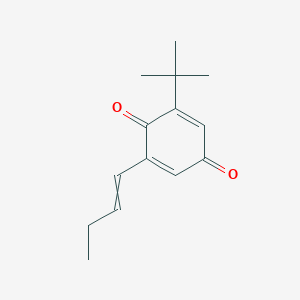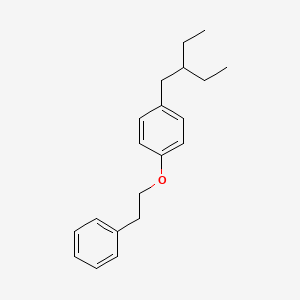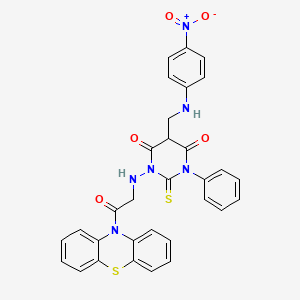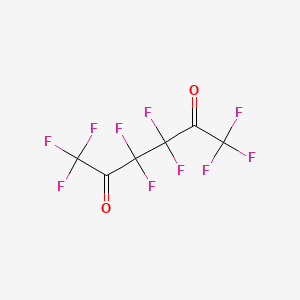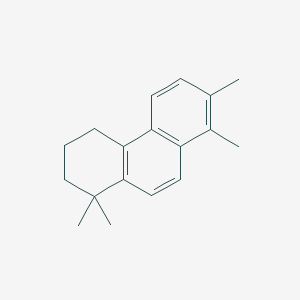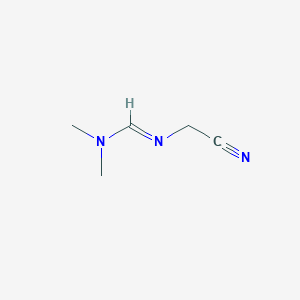
Methanimidamide, N'-(cyanomethyl)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanimidamide, N’-(cyanomethyl)-N,N-dimethyl- is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a cyanomethyl group attached to the nitrogen atom of the methanimidamide moiety, along with two dimethyl groups. Its chemical structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N’-(cyanomethyl)-N,N-dimethyl- typically involves the reaction of dimethylamine with cyanomethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of Methanimidamide, N’-(cyanomethyl)-N,N-dimethyl- can be achieved through continuous flow processes that allow for the efficient and scalable synthesis of the compound. These processes often involve the use of automated reactors and advanced purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methanimidamide, N’-(cyanomethyl)-N,N-dimethyl- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents such as amines and thiols can be used to introduce different substituents onto the cyanomethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted methanimidamide derivatives.
Scientific Research Applications
Methanimidamide, N’-(cyanomethyl)-N,N-dimethyl- has found applications in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activity and its ability to interact with biological macromolecules.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in the development of new therapeutic agents.
Industry: Methanimidamide, N’-(cyanomethyl)-N,N-dimethyl- is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methanimidamide, N’-(cyanomethyl)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The cyanomethyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methanimidamide, N’-(cyanomethyl)-N,N-dimethyl- can be compared with other similar compounds, such as:
Methanimidamide, N’-(cyanomethyl)-N,N-diethyl-: This compound has ethyl groups instead of methyl groups, which can affect its reactivity and properties.
Methanimidamide, N’-(cyanomethyl)-N,N-dipropyl-:
The uniqueness of Methanimidamide, N’-(cyanomethyl)-N,N-dimethyl- lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological contexts.
Properties
CAS No. |
134166-58-8 |
|---|---|
Molecular Formula |
C5H9N3 |
Molecular Weight |
111.15 g/mol |
IUPAC Name |
N'-(cyanomethyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C5H9N3/c1-8(2)5-7-4-3-6/h5H,4H2,1-2H3 |
InChI Key |
NWYJIMZYZKAACO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


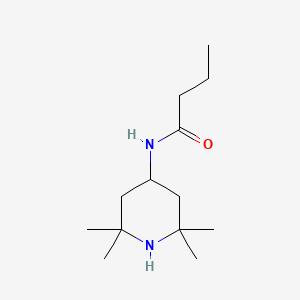
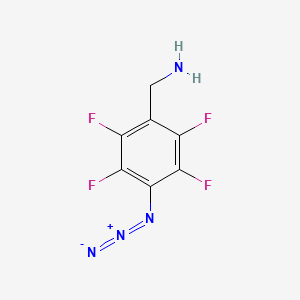
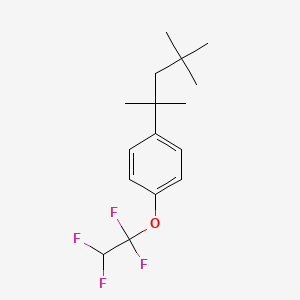
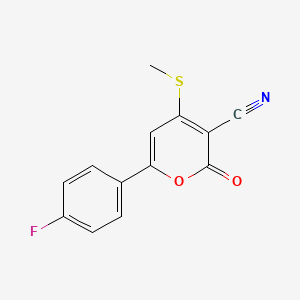
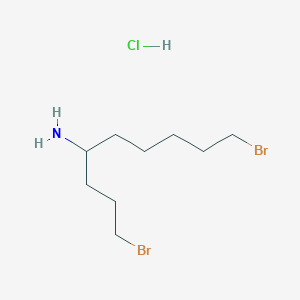
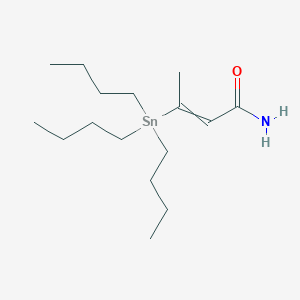
![3-[10-(4-Methoxyphenoxy)decyl]thiophene](/img/structure/B14279210.png)

![2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl-](/img/structure/B14279218.png)
